Hexachlorophosphazene
Overview
Description
Hexachlorophosphazene, also known as hexachlorocyclotriphosphazene, is a compound synthesized from phosphorus pentachloride and ammonium chloride. It is a cyclic trimer with the formula N3P3Cl6 and is known for its high chlorine content, which makes it useful as a flame retardant . The compound has been the subject of various studies due to its unique properties and potential applications.
Synthesis Analysis
The synthesis of hexachlorophosphazene has been optimized through various methods. One approach involves the use of metal chloride catalysts such as MgCl2, ZnCl2, and FeCl3, with pyridine as an acid-captor in an inert organic solvent like tetrachloroethane. Optimal conditions include a molar ratio of phosphorus pentachloride to ammonium chloride of 1.3:1, a reaction temperature of 130°C, and a reaction time of 6-7 hours, achieving a productivity of up to 65% . Another method uses a binary catalyst system with an acid-binding agent, which has been shown to yield up to 72% under specific conditions . An improved synthesis method using pyridine as an acid-captor in a two-step process has been reported to reach a yield of 89.4% .
Molecular Structure Analysis
Hexachlorophosphazene's molecular structure is characterized by a ring of alternating phosphorus and nitrogen atoms. The phosphorus atoms are each bonded to two chlorine atoms, while the nitrogen atoms are bonded to each other through single bonds. This structure has been further elucidated through various derivatives of hexachlorophosphazene, such as hexakis(2-pyridyloxy)cyclotriphosphazene, which forms dinuclear and trinuclear complexes with transition metals. These complexes have been studied using X-ray crystallography, revealing the coordination modes and the near planarity of the cyclophosphazene ring .
Chemical Reactions Analysis
Hexachlorophosphazene undergoes nucleophilic substitution reactions with various reagents. For instance, reactions with difunctional primary amines have led to the formation of novel dangler, ansa, and bridged derivatives, characterized by spectroscopic studies . Additionally, the reaction with 1,3-butanediol results in a tetrachloro derivative with a spirocyclic structure, displaying unusual non-equivalence of phosphorus nuclei in its NMR spectrum . The compound also reacts with 2-hydroxyethyl methacrylate in the presence of a catalyst to form hexa(2-hydroxyethyl methacrylate)cyclotriphosphazene, a product confirmed by Raman, FTIR, and NMR techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexachlorophosphazene have been extensively studied. Its role as a flame retardant is attributed to its high chlorine content and the release of non-combustible gases upon heating, which dilutes flammable gases and inhibits combustion . The compound's photophysical properties have also been investigated, such as in the case of hexakis(pyrenyloxy)cyclotriphosphazene, which exhibits excimer emission due to intramolecular interactions. Its thermal and electrochemical properties have been explored, along with a theoretical investigation using DFT to evaluate molecular orbital levels .
Scientific Research Applications
Dendrimer Synthesis and Applications
Dendrimer Synthesis
Hexachlorocyclotriphosphazene is a key compound in the rapid synthesis of highly dense dendrimers and unique dendrimers with precisely one different function from all others. These dendrimers are significant in materials science, offering applications such as reusable catalysts, chemical sensors, and cell culture supports (Caminade, Hameau, & Majoral, 2016).
Biomedical and Imaging Applications
These dendrimers find use in in vivo imaging and elucidating biological mechanisms, particularly in the development of anti-inflammatory dendrimers (Caminade, Hameau, & Majoral, 2016).
Material Science and Industrial Applications
Flame Retardancy and Dielectric Properties
Hexachlorocyclotriphosphazene compounds are explored for their flame retardancy and dielectric properties. They act as effective flame retardants due to low toxicity and minimal smoke production, and their dielectric properties make them suitable for electrical applications (Usri, Jamain, & Makmud, 2021).
Photophysical Properties
The compound's derivatives, such as fluorescent dyes, exhibit distinctive optical features and are applied in chemical and biological sensing and imaging, as well as in catalysis (Liu, Wang, Yang, Qu, & Ming, 2021).
Pharmaceutical and Biomedical Research
Antibacterial Applications
Hexachlorocyclotriphosphazene derivatives exhibit potential antibacterial activities and can serve as building blocks for antibacterial metal-containing polymers (Su, Wang, Xie, Liu, & Tomás, 2020).
Drug Delivery Systems
Polyphosphazenes, derived from hexachlorophosphazene, are explored for their applications in biomedical research, particularly in drug delivery systems (Miller & Moore, 2014).
Advanced Material Synthesis
Industrial Scale Production
Hexachlorotriphosphazene's synthesis has been studied for industrial-scale production, highlighting its widespread uses and economic potential (Ren Peng-li, 2013).
Nanocomposite Synthesis
The compound is used in synthesizing graphene quantum dots for photocatalytic applications, demonstrating its role in advanced material synthesis (Khojasteh, Amiri, Sohrabi, Khanahmadzadeh, Salavati‐Niasari, & Moayedi, 2020).
Safety And Hazards
Future Directions
There is large academic interest in hexachlorophosphazene relating to the phosphorus-nitrogen bonding and phosphorus reactivity . Derivatives of noted interest include the hexalkoxyphosphazene lubricants obtained from nucleophilic substitution of hexachlorophosphazene with alkoxides . Biodegradable polyphosphazenes have drawn significant interest as regenerative engineering materials for their synthetic flexibility in designing into materials with a wide range of mechanical properties, degradation rates, and chemical functionality .
properties
IUPAC Name |
2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NPCl2)3, Cl6N3P3 | |
Record name | Hexachlorophosphazene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25231-98-5 | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4061331 | |
Record name | Hexachlorocyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonitrilic chloride trimer | |
CAS RN |
940-71-6 | |
Record name | Hexachlorocyclotriphosphazene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hexachlorocyclotriphosphazene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |
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Record name | Phosphonitrilic chloride trimer | |
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Record name | Phosphonitrilic chloride trimer | |
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Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hexachlorocyclotriphosphazene | |
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Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.160 | |
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Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |
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Citations
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